molecular formula C10H7BrN4S B13338541 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

Cat. No.: B13338541
M. Wt: 295.16 g/mol
InChI Key: MHRSVMLYWSRPSU-UHFFFAOYSA-N
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Description

Historical Context of Imidazothiadiazole Scaffolds in Medicinal Chemistry

The imidazo[2,1-b]thiadiazole framework emerged as a pharmacologically significant heterocycle following the discovery of its broad-spectrum biological activities in the early 21st century. Initial synthetic routes, developed between 2015–2022, involved cyclocondensation reactions between 2-amino-1,3,4-thiadiazoles and α-haloketones, enabling modular substitutions at the 2, 5, and 6 positions. This scaffold gained prominence due to its dual heterocyclic character, which enhances π-π stacking interactions with biological targets like tubulin and FAK.

A pivotal 2014 study demonstrated that 2-benzyl-5-formyl-6-(4-bromophenyl) derivatives induce G₀/G₁ cell cycle arrest in DU-145 prostate cancer cells by modulating cyclin D1 and p21/p27 proteins. Subsequent structural optimizations revealed that electron-withdrawing groups at the 6-position, particularly halogens like bromine, significantly improve cytotoxic potency by increasing membrane permeability and target binding affinity. The table below summarizes key structural modifications and their biological impacts:

Position Substituent Biological Effect IC₅₀ Range (μM) Source
2 Benzyl Enhances FAK inhibition 0.65–2.25
5 Formyl Induces caspase-3/8 activation <1.0
6 4-Bromophenyl Improves tubulin binding affinity 0.8–1.2
6 2-Bromophenyl Optimizes pharmacokinetic properties 1.5–3.0

Structural Significance of 6-(2-Bromophenyl) Substitution Patterns

The 2-bromophenyl group at position 6 introduces distinct stereoelectronic effects that differentiate it from para-substituted analogs. X-ray crystallography reveals that the ortho-bromo substituent induces a 15° dihedral angle between the phenyl ring and the imidazothiadiazole plane, creating a twisted geometry that enhances interactions with hydrophobic kinase pockets. This conformational strain increases the compound’s binding free energy (−9.8 kcal/mol) compared to the 4-bromophenyl analog (−8.2 kcal/mol) in molecular docking studies against FAK.

Synthetic access to this derivative employs a Suzuki-Miyaura cross-coupling strategy, where 6-bromoimidazo[2,1-b]thiadiazol-5-amine reacts with 2-bromophenylboronic acid under palladium catalysis. Recent advances in continuous flow chemistry have improved yields to 78% by minimizing side reactions during thiadiazole ring formation. The ortho-bromo substituent also serves as a handle for further functionalization via Buchwald-Hartwig amination or Minisci-type alkylation, enabling late-stage diversification without scaffold degradation.

Properties

Molecular Formula

C10H7BrN4S

Molecular Weight

295.16 g/mol

IUPAC Name

6-(2-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

InChI

InChI=1S/C10H7BrN4S/c11-7-4-2-1-3-6(7)8-9(12)15-10(14-8)16-5-13-15/h1-5H,12H2

InChI Key

MHRSVMLYWSRPSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C(=N2)SC=N3)N)Br

Origin of Product

United States

Preparation Methods

Preparation of 5-Amino-2-mercapto-1,3,4-thiadiazole

  • Starting Materials : Thiosemicarbazide and carbon disulfide.
  • Procedure :
    • Dissolve potassium hydroxide (0.16 mole) in anhydrous ethanol (40 mL).
    • Add carbon disulfide (0.24 mole) and thiosemicarbazide (0.15 mole) dissolved in anhydrous ethanol (40 mL).
    • Stir and reflux for 6 hours.
    • Remove excess solvent under reduced pressure, add the residue to water, and acidify with concentrated hydrochloric acid.
    • Filter the precipitate to obtain 5-amino-2-mercapto-1,3,4-thiadiazole .

Preparation of 2-Amino-5-hydrazino-1,3,4-thiadiazole

  • Starting Materials : 5-amino-2-mercapto-1,3,4-thiadiazole and hydrazine hydrate.
  • Procedure :
    • Dissolve 5-amino-2-mercapto-1,3,4-thiadiazole (0.01 mole) in absolute ethanol.
    • Add hydrazine hydrate (0.02 mole) and reflux for 6 hours until hydrogen sulfide gas is no longer evolved.
    • Obtain 2-amino-5-hydrazino-1,3,4-thiadiazole .

Synthesis of Imidazo[2,1-b]thiadiazole Derivatives

  • Starting Materials : 2-amino-5-hydrazino-1,3,4-thiadiazole , acetylacetone, and α-haloaryl ketones.
  • Procedure :
    • React 2-amino-5-hydrazino-1,3,4-thiadiazole with acetylacetone to form an intermediate.
    • React this intermediate with α-haloaryl ketones (e.g., 2-bromobenzoyl chloride) under reflux conditions to form the imidazo[2,1-b]thiadiazole core.
    • Perform a Vilsmeier reaction to introduce a formyl group if necessary.

Final Steps for 6-(2-Bromophenyl)imidazo[2,1-b]thiadiazol-5-amine

  • Starting Materials : The formylated imidazo[2,1-b]thiadiazole derivative and thiosemicarbazide.
  • Procedure :
    • React the formylated derivative with thiosemicarbazide in ethanol under reflux conditions.
    • Purify the resulting product using column chromatography or crystallization.

Analysis and Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

Example Data for Similar Compounds

Compound Melting Point (°C) Rf Value (n-Hexane:Ethyl Acetate)
6a1 210 0.28
6a2 199 0.22
6c5 165 0.59
6c6 209 0.47

Table: Physical data of synthesized imidazo[2,1-b]thiadiazole derivatives.

Research Discoveries

Imidazo[2,1-b]thiadiazole derivatives have shown promising biological activities, including antitubercular and antimicrobial properties. The incorporation of different substituents, such as bromophenyl groups, can enhance these activities by altering the compound's pharmacokinetic and pharmacodynamic profiles.

The synthesis of 6-(2-Bromophenyl)imidazo[2,1-b]thiadiazol-5-amine involves a multi-step process starting from basic precursors like thiosemicarbazide. The use of α-haloaryl ketones and subsequent reactions allows for the introduction of specific functional groups, leading to compounds with diverse biological activities. Further research into these derivatives could uncover new therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an imidazo[2,1-b][1,3,4]thiadiazole derivative with an amine substituent, while oxidation would yield sulfoxides or sulfones .

Comparison with Similar Compounds

Structural and Electronic Variations

The biological and physicochemical properties of imidazo-thiadiazoles are highly dependent on substituents. Key analogs include:

Compound Name Substituents (Position 2/6) Key Modifications
6-(2-Bromophenyl)imidazo[...]-5-amine 2-Bromophenyl (6) Bromine: Electron-withdrawing
N-tert-Butyl-6-(4-methoxyphenyl)imidazo[...]-5-amine (4j) 4-Methoxyphenyl (6), 4-nitrophenyl (2) Methoxy: Electron-donating
N-tert-Butyl-6-(5-nitrofuran-2-yl)imidazo[...]-5-amine (4m) 5-Nitrofuran (6) Nitrofuran: Redox-active moiety
6-(4-Chlorophenyl)-2-(4-fluorophenyl)imidazo[...]-5-amine (4r) 4-Chlorophenyl (6), 4-fluorophenyl (2) Halogens: Lipophilicity enhancement

Key Observations :

  • Bromophenyl vs.
  • Nitrofuran vs. Aryl Groups : The nitrofuran group in 4m introduces redox activity, which may contribute to antimicrobial properties against ESKAPE pathogens .
Physicochemical Properties

Melting points and spectral data vary with substituents:

Compound Melting Point (°C) IR Stretching (cm⁻¹) Notable NMR Shifts (¹H/¹³C)
Target Compound Not reported Expected NH ~3440, C=N ~1640 Aromatic protons: δ 7.2–8.1 (¹H)
4j 210–211 NH (3447), C=N (1643) tert-Butyl: δ 1.45 (¹H), 29.8 (¹³C)
4r 229.0–229.2 NH (3431), C=N (1648) Fluorophenyl: δ 7.45–7.90 (¹H)

The bromophenyl group’s electron-withdrawing nature may lower electron density in the thiadiazole ring, altering reactivity in nucleophilic substitutions compared to methoxy or methyl groups .

Biological Activity

6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine is C10_{10}H7_7BrN4_4S with a molecular weight of 295.16 g/mol. Its structure features an imidazo[2,1-b][1,3,4]thiadiazole core substituted with a bromophenyl group at the 6-position.

PropertyValue
Molecular FormulaC10_{10}H7_7BrN4_4S
Molecular Weight295.16 g/mol
CAS Number1432680-41-5

Anticancer Activity

Research has demonstrated that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit potent anticancer properties. Specifically, studies have shown that various substituted derivatives can inhibit the proliferation of cancer cells. For instance:

  • In vitro Studies : Compounds similar to 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine were tested against pancreatic ductal adenocarcinoma (PDAC) cell lines (SUIT-2, Capan-1, Panc-1). The results indicated significant antiproliferative activity with IC50_{50} values ranging from 5.11 to 10.8 µM for certain derivatives .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key cellular processes such as DNA and RNA synthesis without significantly affecting protein synthesis. Some compounds also act as inhibitors of carbonic anhydrase and phosphodiesterase-7 (PDE7), contributing to their cytotoxic effects against tumor cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Anti-tuberculosis Activity : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were screened against Mycobacterium tuberculosis. Notably, several compounds exhibited MIC values as low as 3.125 µg/mL .
  • Antibacterial and Antifungal Activities : Other studies have reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this scaffold showed significant activity against Staphylococcus aureus and Escherichia coli in disc diffusion assays .

Case Studies

Several studies have provided insights into the biological activity of related compounds:

  • Study on Pancreatic Cancer : A specific derivative demonstrated an IC50_{50} value of 0.86 µM against CDK1 in pancreatic cancer cells, indicating its potential as a therapeutic agent targeting cell cycle regulation .
  • Antimicrobial Evaluation : A series of new thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties. Compounds with specific substitutions showed enhanced activity against various pathogens compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine, and what experimental conditions optimize yield?

  • Answer : The compound is synthesized via a multistep approach:

Cyclization : React thiosemicarbazide with carboxylic acids to form 2-amino-1,3,4-thiadiazoles .

Imidazo-thiadiazole formation : Treat intermediates with 2-haloketones (e.g., phenacyl bromides) under reflux in ethanol for 4–6 hours .

Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF or THF to introduce bromine at the C5 position .

  • Optimization : Yield improvements (70–85%) are achieved by controlling reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Answer : Key techniques include:

  • Spectroscopy :
  • 1H/13C NMR : Peaks at δ 7.2–7.9 ppm (aromatic protons) and 137–146 ppm (C-Br and imidazo-thiadiazole carbons) confirm substituent positions .
  • FT-IR : Bands at ~698 cm⁻¹ (C-Br stretch) and ~775 cm⁻¹ (C-S vibration) .
  • X-ray crystallography : Monoclinic crystal system (space group P21/c) with bond lengths (C-Br: 1.89 Å) and angles (N-C-S: 120°) .
  • Chromatography : Thin-layer chromatography (TLC) in silica gel with UV detection monitors reaction progress .

Q. What is the role of the 2-bromophenyl group in modulating the compound’s electronic and steric properties?

  • Answer : The 2-bromophenyl group:

  • Electron-withdrawing effect : Enhances electrophilicity of the imidazo-thiadiazole core, facilitating nucleophilic substitutions .
  • Steric hindrance : Ortho-bromine restricts rotational freedom, stabilizing specific conformations critical for receptor binding .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states and activation energies. Key findings:

  • Nucleophilic attack : Electron-deficient C5 position (Mulliken charge: +0.35) is susceptible to substitution by amines or thiols .
  • Solvent effects : Polar aprotic solvents (DMF) lower energy barriers by stabilizing charged intermediates .

Q. How do reaction mechanisms differ when substituting bromine at C5 versus other positions?

  • Answer :

  • C5 bromine : Undergoes SNAr (nucleophilic aromatic substitution) due to activation by adjacent thiadiazole nitrogen atoms .
  • C2 bromine : Requires harsher conditions (e.g., Cu-catalyzed Ullmann coupling) due to reduced electron deficiency .
  • Contradictions : Some studies report unexpected regioselectivity in bromination; this may arise from solvent polarity or catalyst choice .

Q. What in vitro biological activity data exist for this compound, and how do structural modifications alter efficacy?

  • Answer :

  • 15-Lipoxygenase inhibition : IC50 = 2.8 µM, attributed to hydrophobic interactions between the bromophenyl group and enzyme pockets .
  • Structure-activity relationships (SAR) :
  • Electron-withdrawing substituents (e.g., NO2) at C2 improve inhibition by 40% .
  • Bulkier groups at C6 reduce activity due to steric clashes .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Answer :

  • Hydrolytic stability : Stable at pH 7.4 (t1/2 > 24 hours) but degrades in acidic conditions (pH < 3) via imidazo-thiadiazole ring opening .
  • Degradation products : 2-Bromophenylacetic acid and thiadiazole-5-amine fragments identified via LC-MS .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for imidazo-thiadiazole derivatives?

  • Answer : Discrepancies arise from:

  • Assay variability : Differences in enzyme sources (e.g., recombinant vs. native 15-lipoxygenase) .
  • Substituent positional isomerism : Meta- versus para-substituted phenyl groups alter binding kinetics .
  • Resolution : Standardize assay protocols and use computational docking (e.g., AutoDock Vina) to validate binding modes .

Methodological Tables

Table 1 : Key spectroscopic data for 6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

TechniqueObserved DataAssignment
1H NMR (DMSO)δ 7.90–6.65 (m, 4H, Ar-H)Aromatic protons
13C NMR δ 123.1 (C-Br), 137.5 (C=N)Core scaffold carbons
FT-IR 698 cm⁻¹ (C-Br), 775 cm⁻¹ (C-S)Halogen and sulfur vibrations

Table 2 : Crystallographic parameters

ParameterValue
Space group P21/c
a, b, c (Å) 12.34, 7.89, 15.22
β (°) 98.5
C-Br bond 1.89 Å

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